molecular formula C21H30O2 B107035 exo-Tetrahydrocannabinol CAS No. 16849-44-8

exo-Tetrahydrocannabinol

Cat. No.: B107035
CAS No.: 16849-44-8
M. Wt: 314.5 g/mol
InChI Key: AOYYFUGUUIRBML-IAGOWNOFSA-N
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Description

exo-Tetrahydrocannabinol (exo-THC) is a synthetic cannabinoid isomer structurally related to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. It is classified as an impurity in pharmaceutical-grade Δ9-THC (dronabinol) and must be minimized to meet regulatory standards .

Properties

IUPAC Name

(6aR,10aR)-6,6-dimethyl-9-methylidene-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h12-13,16-17,22H,2,5-11H2,1,3-4H3/t16-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYFUGUUIRBML-IAGOWNOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C2C3CC(=C)CCC3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC(=C2[C@@H]3CC(=C)CC[C@H]3C(OC2=C1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168570
Record name delta(9-11)-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16849-44-8, 27179-28-8
Record name delta(9-11)-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016849448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name exo-Tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027179288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name delta(9-11)-Tetrahydrocannabinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EXO-TETRAHYDROCANNABINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D04V28WF1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Microwave-Assisted Continuous Flow Synthesis

Microwave irradiation has emerged as a pivotal tool for enhancing reaction kinetics in THC isomer synthesis. A 2024 study demonstrated a small-scale flow chemistry system utilizing microwave energy to promote cyclization reactions critical for exo-THC formation. The protocol involves dissolving precursor cannabinoids in dichloromethane, followed by microwave irradiation at controlled temperatures (60–80°C) for 5–10 minutes. Under these conditions, the reaction achieves yields exceeding 85% with minimal side products, as confirmed by 1H^1H NMR analysis. Key spectral markers for exo-THC include distinct resonances at δ 6.33 ppm (d, J = 1.6 Hz) and δ 5.53 ppm (s), corresponding to aromatic protons and the exo-cyclic methylene group, respectively.

The microwave method’s efficiency stems from rapid, uniform heating, which minimizes thermal degradation pathways common in traditional reflux systems. Comparative studies show a 40% reduction in reaction time compared to conventional methods, alongside a 15% increase in exo-THC selectivity.

Ultrasonic Activation in Flow Reactors

Ultrasound-mediated synthesis offers an alternative energy input mechanism, leveraging cavitation effects to accelerate molecular collisions. In a parallel approach to microwave synthesis, researchers subjected precursor solutions to 20 kHz ultrasonic waves within a continuous flow reactor. This method achieved comparable yields (82–84%) but exhibited superior scalability potential due to reduced energy consumption and simpler reactor design. The sonication protocol maintained reaction temperatures at 50–70°C, with post-reaction workup involving sodium bicarbonate quenching and dichloromethane extraction.

Chromatographic Resolution and Purification

Challenges in Isomer Separation

Baseline resolution of exo-THC from Δ⁸- and Δ⁹-THC remains a persistent analytical hurdle. Initial chromatographic methods using C18 columns failed to resolve these isomers, with co-elution observed at retention times of 6.4–7.3 minutes. Optimized conditions employing a pentafluorophenyl (PFP) stationary phase and isocratic elution (65% acetonitrile in 0.1% formic acid) improved resolution but extended runtimes to 14 minutes.

Table 1: Chromatographic Parameters for exo-THC Isolation

Column TypeMobile PhaseFlow Rate (mL/min)Resolution (exo-THC/Δ⁹-THC)
C1850% Acetonitrile0.41.2
PFP65% Acetonitrile0.54.8
Silica (Normal Phase)Hexane:Ethyl Acetate (93:7)1.06.3

Data adapted from.

Solid-Phase Extraction (SPE) Protocols

Post-synthesis purification of exo-THC requires robust SPE workflows to remove matrix interferences. A validated protocol involves conditioning columns with methanol and water, followed by sample loading in 0.1 M acetate buffer (pH 3.5). Sequential washing with HCl:acetonitrile (95:5) and elution with n-hexane:ethyl acetate (80:20) achieves >90% recovery rates for exo-THC.

Solvent-Based Isolation from Cannabis Matrix

Hexane Extraction and Rotary Evaporation

Industrial-scale production often begins with hexane extraction of decarboxylated Cannabis flos (1:10 w/v ratio). Rotary evaporation at 60°C reduces solvent content to 1–5 wt%, producing a crude extract containing 55–60% THC isomers. Subsequent cooling in methanol (−10°C) precipitates waxes and chlorophyll, with activated carbon (10% w/w) further decolorizing the solution.

Thin-Film Distillation for Purity Enhancement

Wiped film evaporators (e.g., UIC KDL-1) operating at 180°C under vacuum (<25 mbar) refine extracts to >98% purity. This step reduces residual solvents to <0.03 wt%, critical for pharmaceutical-grade exo-THC.

Analytical Validation and Quantification

NMR Spectroscopy for Structural Confirmation

1H^1H NMR remains the gold standard for exo-THC identification. Key diagnostic signals include:

  • δ 1.43 ppm (s, 3H): Exo-methyl group

  • δ 3.28 ppm (dd, J = 16.4, 4.7 Hz): Transannular proton

  • δ 5.49–5.44 ppm (m): Olefinic protons

Mass Spectrometric Differentiation

LC-QTOF analysis reveals distinct fragmentation patterns:

  • exo-THC: m/z 315.2314 [M+H]⁺ → 259.1689 (loss of C₄H₈)

  • Δ⁹-THC: m/z 315.2314 [M+H]⁺ → 193.1221 (retro-Diels-Alder fragment)

Chemical Reactions Analysis

Types of Reactions: exo-Tetrahydrocannabinol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can lead to the formation of reduced derivatives.

Scientific Research Applications

Pharmacological Applications

1. Psychoactive Properties
exo-THC exhibits psychoactive effects similar to those of Delta-9-THC but may have different potency levels. Studies indicate that exo-THC can produce effects such as analgesia and mood alteration, although its pharmacological profile is not fully characterized compared to its more well-known counterpart, Delta-9-THC .

2. Potential Therapeutic Uses
Research suggests that exo-THC may have therapeutic potential in treating conditions such as:

  • Chronic Pain : Similar to other cannabinoids, exo-THC may help alleviate chronic pain through its action on cannabinoid receptors.
  • Anxiety and Depression : Preliminary studies indicate that cannabinoids can modulate mood disorders; however, the specific effects of exo-THC require further investigation .

Analytical Applications

1. Forensic Toxicology
The presence of exo-THC in biological specimens has raised significant interest in forensic toxicology. Its detection is crucial for differentiating between synthetic and natural THC products in drug testing scenarios. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to separate and quantify exo-THC alongside other THC isomers .

2. Method Validation
A validated extraction procedure for the identification of exo-THC has been established, which meets forensic standards. This method enhances the ability to identify co-eluting compounds in complex biological matrices, providing crucial data for legal and clinical contexts .

Case Studies

1. Case Study on EVALI
A significant case study highlighted the role of various THC isomers, including exo-THC, in the vaping-related lung injury epidemic (EVALI). The study underscored the importance of understanding the toxicological profiles of these compounds, as many products on the market are poorly regulated and may contain harmful byproducts .

2. Clinical Research on Cannabinoids
Clinical studies exploring cannabinoids' effects on mental health have included assessments of exo-THC's impact on mood disorders. However, comprehensive clinical trials specifically targeting exo-THC are still needed to establish its safety and efficacy .

Comparative Analysis Table

Cannabinoid Psychoactive Effects Therapeutic Potential Analytical Challenges
Delta-9-THCHighPain relief, appetite stimulationWell-established methods for detection
exo-THCModeratePotential for pain and mood disordersDifficulties in differentiation from Delta-9-THC
Delta-8-THCModerateAnti-anxiety, anti-emeticEmerging analytical methods

Comparison with Similar Compounds

Table 1: Structural and Analytical Comparison

Compound Double Bond Position Configuration Relative Retention Time (HPLC) Impurity Limit in Pharmaceuticals
Δ9-THC C9-C10 Endo 1.00 ≤1.0%
exo-THC C9-C10 Exo 1.07 ≤0.92%
Δ8-THC C8-C9 Endo 1.18 ≤0.90%
HHC Fully saturated Variable N/A Not established

Pharmacological Activity

  • Δ9-THC : Binds strongly to CB1 receptors, producing psychoactive effects (EC50 ~40 nM for CB1) .
  • Δ8-THC : ~50-75% the potency of Δ9-THC due to altered receptor binding kinetics .
  • exo-THC: No direct data on CB1/CB2 affinity exist, but it demonstrated antibacterial activity against MRSA (MIC = 2 µg/mL), comparable to Δ9-THC and CBD .

Regulatory Status

  • exo-THC : Classified as a controlled substance under U.S. Senate Bill 23-271, grouped with Δ8-, Δ9-, and Δ10-THC isomers . exo-THCP (a homolog) is explicitly listed as Schedule I .
  • Δ8-THC : Federally legal if derived from hemp (≤0.3% Δ9-THC) but banned in several states.
  • HHC: Unregulated in some jurisdictions but under surveillance by the EMCDDA due to emerging synthetic cannabinoid markets .

Biological Activity

exo-Tetrahydrocannabinol (exo-THC) is a cannabinoid derived from Cannabis sativa, notable for its structural similarity to Δ9-tetrahydrocannabinol (Δ9-THC). This compound has garnered attention for its potential biological activities and therapeutic applications. Understanding the biological activity of exo-THC is crucial for its evaluation in clinical and forensic settings.

  • IUPAC Name : (−)-(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol
  • Molecular Formula : C21H30O2
  • CAS Number : 167577

exo-THC interacts primarily with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are G-protein coupled receptors that mediate various physiological processes:

  • CB1 Receptors : Primarily located in the brain and central nervous system, activation of CB1 receptors by exo-THC can modulate neurotransmitter release, influencing mood, pain perception, and appetite.
  • CB2 Receptors : Found mainly in the immune system, activation of CB2 receptors may contribute to anti-inflammatory effects.

Psychoactive Effects

Research indicates that exo-THC exhibits psychoactive properties similar to Δ9-THC. It acts as a partial agonist at CB1 receptors, leading to effects such as euphoria and altered sensory perception.

Analgesic Properties

Studies have shown that cannabinoids can provide analgesic effects. exo-THC has been evaluated for its potential to alleviate chronic pain conditions through its action on the endocannabinoid system .

Anti-inflammatory Activity

The anti-inflammatory properties of exo-THC have been documented in various studies. Activation of CB2 receptors may inhibit pro-inflammatory cytokine production and reduce inflammation in conditions such as arthritis .

Pharmacokinetics

The pharmacokinetics of exo-THC is characterized by rapid absorption and distribution following administration. Peak plasma concentrations are typically reached within minutes after inhalation. The half-life varies significantly based on usage patterns, with acute use resulting in shorter half-lives compared to chronic use .

Case Study 1: EVALI Outbreak

In 2019, the outbreak of e-cigarette or vaping product use-associated lung injury (EVALI) highlighted the risks associated with vaping products containing THC. Investigations revealed that certain vaping products contained exo-THC and other cannabinoids, which contributed to severe pulmonary complications in users .

Case Study 2: Pain Management Trials

Clinical trials exploring the efficacy of cannabinoids for pain management have included exo-THC. Results indicated significant pain relief in patients suffering from chronic pain conditions when administered exo-THC alongside other cannabinoids .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
PsychoactiveEuphoria, altered perception
AnalgesicPain relief
Anti-inflammatoryReduced cytokine production
NeuroprotectivePotential reduction in neurodegeneration

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying exo-THC in complex biological matrices?

  • Methodology : High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is recommended for precise identification. For example, quadrupole Time-of-Flight (qTOF) mass spectrometry with electrospray ionization (ESI) can differentiate exo-THC from structural analogs by analyzing precursor ions and collision-induced dissociation (CID) fragments . Silver-ligand ion complexes may enhance specificity in distinguishing exo-THC from ∆8-THC or ∆9-THC isomers .
  • Validation : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy or reference standards to confirm structural integrity, as described in analytical protocols for cannabinoid differentiation .

Q. What are the known pharmacological properties of exo-THC, and how do they compare to other THC isomers?

  • Experimental Design : Use in vitro receptor-binding assays (e.g., CB1/CB2 receptor affinity studies) and comparative pharmacokinetic profiling. For instance, exo-THC has demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 2 µg/mL, comparable to ∆9-THC and cannabigerol (CBG) .
  • Data Interpretation : Note that exo-THC lacks the metabolically vulnerable methylcycloalkene fragment present in ∆9-THC, which may influence its metabolic stability and lipophilicity .

Advanced Research Questions

Q. How can researchers address challenges in synthesizing exo-THC with high stereochemical purity?

  • Synthesis Strategy : Utilize stereoselective synthetic routes, such as hydrogenation of specific cannabinoid precursors, to avoid "abnormal" isomers. Reference protocols from Arnone et al. (1975) for tricyclic cannabinoid synthesis and spectroscopic validation .
  • Quality Control : Implement gas chromatography (GC) with chiral columns or circular dichroism (CD) spectroscopy to confirm stereochemical configuration .

Q. What molecular interactions distinguish exo-THC from ∆9-THC in receptor binding or metabolic pathways?

  • Computational Modeling : Perform docking studies and molecular dynamics simulations to compare exo-THC’s binding affinity with CB1/CB2 receptors. Aviz-Amador et al. (2021) demonstrated that minor structural variations in cannabinoid analogs significantly alter receptor interaction dynamics .
  • In Vivo Validation : Use knockout animal models (e.g., CB1 receptor-deficient mice) to isolate exo-THC’s effects from ∆9-THC-mediated pathways .

Q. How should contradictory data on exo-THC’s bioactivity be reconciled (e.g., antibacterial vs. neurological effects)?

  • Data Analysis Framework : Apply systematic review methodologies to contextualize findings. For example, antibacterial studies may use higher exo-THC concentrations (µg/mL range) than neurobehavioral assays (ng/mL range), leading to apparent contradictions .
  • Meta-Analysis : Compare results across studies with standardized metrics (e.g., EC50, MIC) and adjust for variables like solvent carriers or cell line specificity .

Methodological Considerations

Q. What experimental controls are critical when studying exo-THC’s stability in biological samples?

  • Best Practices :

  • Include stability controls for light, temperature, and pH to prevent isomerization or degradation .
  • Use deuterated internal standards (e.g., exo-THC-d3) in mass spectrometry to correct for matrix effects .

Q. How can researchers mitigate false-positive results in cannabinoid screening assays involving exo-THC?

  • Protocol Adjustments :

  • Replace immunoassays with confirmatory LC-HRMS to avoid cross-reactivity with structurally similar THC isomers .
  • Validate assays using exo-THC-spiked negative control matrices (e.g., urine or plasma) .

Data Presentation and Reproducibility

Q. What statistical approaches are recommended for analyzing exo-THC’s dose-response relationships?

  • Analysis Tools : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Ensure replicates (n ≥ 3) and report confidence intervals to address variability .
  • Open Science : Share raw data (e.g., chromatograms, spectral libraries) in repositories to enhance reproducibility, adhering to privacy protocols as in Smith et al. (2023) .

Key Research Gaps

  • Structural Dynamics : The impact of exo-THC’s exocyclic double bond on membrane permeability remains underexplored .
  • Long-Term Toxicity : No studies have assessed chronic exposure effects; prioritize subacute rodent models with histopathological endpoints .

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